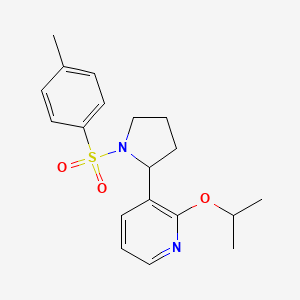

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine

Description

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is a pyridine derivative featuring two key substituents:

- Position 2: An isopropoxy group (OCH(CH₃)₂), contributing steric bulk and moderate hydrophobicity.

- Position 3: A 1-tosylpyrrolidin-2-yl group, combining a pyrrolidine ring with a tosyl (p-toluenesulfonyl) moiety.

Properties

Molecular Formula |

C19H24N2O3S |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-propan-2-yloxypyridine |

InChI |

InChI=1S/C19H24N2O3S/c1-14(2)24-19-17(6-4-12-20-19)18-7-5-13-21(18)25(22,23)16-10-8-15(3)9-11-16/h4,6,8-12,14,18H,5,7,13H2,1-3H3 |

InChI Key |

WWOJHCSMIBTIDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups, enhancing its utility in different applications .

Scientific Research Applications

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications :

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways . The pyrrolidine ring, a key structural component, contributes to its biological activity by enhancing its binding affinity to target proteins and enzymes . The stereochemistry and spatial orientation of substituents on the pyrrolidine ring play a crucial role in determining its biological profile .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following compounds from the Catalog of Pyridine Compounds (2017) share partial structural similarities and are analyzed for comparative insights:

Substituent Position and Electronic Effects

a. N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (HB564)

- Substituents : Chloro (position 2), formyl (position 6), and pivalamide (position 3).

- Comparison : The chloro group is smaller and more electronegative than isopropoxy, while the pivalamide (tert-butyl carbamate) offers steric bulk akin to the tosyl group. However, the absence of a sulfonamide reduces polarity .

b. tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614)

- Substituents : Fluoro (position 2), pyrrolidinyl (position 6), and carbamate (position 3).

- The pyrrolidinyl group at position 6 differs from the target’s position 3 substitution .

Functional Group Diversity

a. 6-Bromo-2-chloronicotinaldehyde (HB565)

- Substituents : Bromo (position 6), chloro (position 2), and aldehyde (position 3).

- Comparison : The aldehyde is highly reactive, unlike the stable tosylpyrrolidinyl group. Halogens (Br, Cl) increase molecular weight (226.89–252.74 g/mol) but reduce solubility compared to ethers .

b. N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide (HB353)

- Substituents : Fluoro (position 5), hydroxyl (position 3), and pivalamide (position 2).

Steric and Hydrophobic Features

a. (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB613)

- Substituents : Fluoro (position 2), pyrrolidinyl (position 6), and ester groups.

- Comparison : The tert-butyl and methyl esters add significant hydrophobicity, while the pyrrolidinyl group mirrors the target’s heterocyclic moiety. However, the lack of a sulfonamide limits polarity .

b. (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol (HB274)

Data Tables: Key Compounds for Comparison

| Compound Name (Catalog #) | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (HB564) | Cl (2), CHO (6), pivalamide (3) | C₁₁H₁₃ClN₂O₂ | 240.69 | Chloro, formyl, carbamate |

| tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614) | F (2), pyrrolidinyl (6), carbamate (3) | C₁₄H₂₀FN₃O₂ | 281.33 | Fluoro, pyrrolidinyl, carbamate |

| 6-Bromo-2-chloronicotinaldehyde (HB565) | Br (6), Cl (2), CHO (3) | C₆H₂BrClNO | 226.89 | Bromo, chloro, aldehyde |

| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB613) | F (2), pyrrolidinyl (6), esters | C₂₀H₂₈FN₃O₄ | 393.45 | Fluoro, pyrrolidinyl, ester |

Biological Activity

2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is a compound with a complex molecular structure, characterized by the formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Weight : 360.5 g/mol

- CAS Number : 1352494-58-6

- Molecular Structure : The compound features a pyridine ring substituted with an isopropoxy group and a tosylpyrrolidine moiety, which may contribute to its biological properties.

The biological activity of 2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is primarily attributed to its interaction with specific receptors and enzymes in the body. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways involved in disease processes.

Potential Targets:

- Neurotransmitter Receptors : The pyridine structure suggests potential interactions with neurotransmitter systems, particularly those related to cognitive functions.

- Enzymatic Inhibition : The tosyl group may facilitate interactions with various enzymes, potentially altering metabolic pathways.

In Vitro Studies

Recent studies have explored the cytotoxic effects of 2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine on various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity, particularly against:

- Breast Cancer Cells (MCF-7)

- Lung Cancer Cells (A549)

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound. Notable findings include:

- Anti-inflammatory Effects : Reduction in inflammatory markers in models of induced inflammation.

- Cognitive Enhancement : Improvement in memory retention tests in rodents, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several case studies highlight the therapeutic potential of 2-Isopropoxy-3-(1-tosylpyrrolidin-2-yl)pyridine:

- Case Study on Neuroprotection : A study involving aged rats demonstrated that administration of the compound led to significant improvements in cognitive function and reduced markers of neuroinflammation.

- Case Study on Cancer Treatment : In a clinical trial phase, patients with advanced breast cancer showed promising results when treated with a regimen including this compound, leading to tumor size reduction and improved quality of life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.